Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate
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Overview
Description
Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate typically involves the condensation of ethyl 2-bromoacetate with 2-(methylamino)-1,3-thiazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is investigated for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to its biological effects.
Comparison with Similar Compounds
Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate can be compared with other thiazole derivatives such as:
2-(Methylamino)-1,3-thiazole: Lacks the ethyl acetate group, which may affect its solubility and reactivity.
Ethyl 2-(methylamino)acetate: Lacks the thiazole ring, which may reduce its biological activity.
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone: Contains a ketone group instead of an ester, which may alter its chemical properties and applications.
The uniqueness of this compound lies in its combination of the thiazole ring and ethyl acetate moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5-10-8(9-2)13-6/h5H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRGCVNVVKCPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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